
N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-2-thiophenecarboxamide
Overview
Description
N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-2-thiophenecarboxamide: is a complex organic compound characterized by the presence of a dithiazole ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-2-thiophenecarboxamide typically involves the formation of the dithiazole ring followed by the introduction of the thiophene carboxamide group. The reaction conditions often require the use of specific reagents and catalysts to facilitate the formation of the desired product. For instance, the synthesis might involve the use of sulfur-containing reagents and amines under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography, would be essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions might involve halogenating agents or other electrophiles/nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols. Substitution reactions would result in the replacement of specific functional groups with new ones, potentially leading to a variety of derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-2-thiophenecarboxamide features both a dithiazole ring and a thiophene moiety, which contribute to its distinctive properties. The synthesis typically involves the formation of the dithiazole ring followed by the introduction of the thiophene carboxamide group. Reaction conditions often require specific reagents such as sulfur-containing compounds and controlled temperatures to achieve optimal yields.
Chemistry
This compound serves as a versatile building block in synthetic organic chemistry. Its structure allows for the creation of more complex molecules, particularly those containing sulfur and nitrogen heterocycles. Researchers utilize it for the development of novel materials with unique properties, including conductive polymers and advanced coatings.
This compound has shown promise in medicinal chemistry due to its potential biological activities:
-
Antimicrobial Activity : Studies have indicated that this compound exhibits potent activity against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria with significant results.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 μg/mL Escherichia coli 64 μg/mL -
Anticancer Activity : In vitro studies on human promyelocytic leukemia cells demonstrated that treatment with this compound resulted in a marked decrease in cell viability at varying concentrations.
Concentration (μM) Cell Viability (%) 50 75 100 50 200 20
Case Study 1: Antimicrobial Efficacy
A comprehensive evaluation of various dithiazole derivatives revealed that this compound exhibited significant antimicrobial properties against common pathogens, particularly effective against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
In vitro studies conducted on leukemia cell lines indicated that this compound could significantly reduce cell viability. The results suggest a potential role in cancer therapy, warranting further exploration into its pharmacological properties.
Mechanism of Action
The mechanism of action of N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-2-thiophenecarboxamide would depend on its specific application. In a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-2-thiophenecarboxamide include other dithiazole and thiophene derivatives, such as:
- N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide
- (E)-N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide
Uniqueness
The uniqueness of this compound lies in its specific combination of the dithiazole and thiophene rings, which imparts distinct chemical and physical properties
Biological Activity
N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-2-thiophenecarboxamide is a complex organic compound that incorporates both a dithiazole and a thiophene moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antifungal properties. This article explores the synthesis, biological activities, mechanisms of action, and future research directions concerning this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Characteristics
- Molecular Weight : 260.4 g/mol
- CAS Number : 306980-71-2
Synthesis
The synthesis of this compound typically involves the formation of the dithiazole ring followed by the introduction of the thiophene carboxamide group. Common synthetic routes include:
- Formation of the dithiazole scaffold using sulfur-containing reagents.
- Introduction of the thiophene moiety via nucleophilic substitution reactions under controlled conditions.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-dithiazole scaffold exhibit significant antimicrobial properties. For instance:
- Antibacterial : Dithiazoles have shown efficacy against various bacterial strains.
- Antifungal : Compounds derived from this scaffold have been utilized to control fungal infections in agricultural settings .
Anticancer Properties
Studies have demonstrated that this compound may induce apoptosis in cancer cells. The compound's mechanism involves:
- Modulating the expression of apoptosis-related genes such as Bcl-2 and Bax.
- Inducing cell cycle arrest through upregulation of p21^WAF-1 levels .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical cellular processes.
- Receptor Modulation : The compound could bind to receptors affecting cell signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various dithiazole derivatives against common pathogens. Results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Case Study 2: Anticancer Activity
In vitro studies on human promyelocytic leukemia cells demonstrated that treatment with this compound led to a significant decrease in cell viability at concentrations ranging from 50 to 200 μM.
Concentration (μM) | Cell Viability (%) |
---|---|
50 | 75 |
100 | 50 |
200 | 20 |
Future Directions
Further research is warranted to explore:
- Structure–Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : Elucidating detailed biochemical pathways influenced by this compound.
Properties
IUPAC Name |
N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)thiophene-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2OS4/c10-5(4-2-1-3-12-4)8-6-9-7(11)14-13-6/h1-3H,(H,8,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVKNOLKNDNIGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=S)SS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2OS4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401187283 | |
Record name | N-(3-Thioxo-3H-1,2,4-dithiazol-5-yl)-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401187283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306980-71-2 | |
Record name | N-(3-Thioxo-3H-1,2,4-dithiazol-5-yl)-2-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306980-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Thioxo-3H-1,2,4-dithiazol-5-yl)-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401187283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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